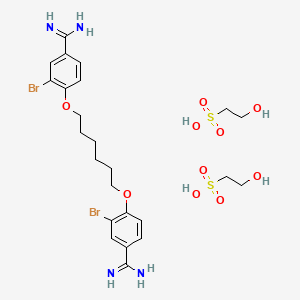
4,4'-Biphenyldicarboxylic acid, 2,2'-dinitro-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester: is an organic compound that belongs to the class of aromatic dicarboxylic acid esters. This compound is characterized by the presence of two nitro groups and two ester groups attached to a biphenyl backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester typically involves the esterification of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro groups in 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester can undergo reduction reactions to form amino groups. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to form the corresponding carboxylic acids. This reaction is typically carried out using aqueous sodium hydroxide under reflux conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide, reflux conditions.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Reduction: 4,4’-Biphenyldicarboxylic acid, 2,2’-diamino-, diethyl ester.
Hydrolysis: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is used as a building block in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in gas storage, catalysis, and sensing .
Biology: In biological research, this compound is used as a precursor for the synthesis of various biologically active molecules. It can be used to study the effects of nitro and ester groups on biological activity .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. These complexes can be used to deliver drugs to specific targets in the body .
Industry: In the industrial sector, 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is used in the production of high-performance polymers. These polymers have applications in electronics, automotive, and aerospace industries due to their excellent thermal stability and mechanical properties .
Wirkmechanismus
The mechanism of action of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with enzymes and receptors in biological systems. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-
- 4,4’-Biphenyldicarboxylic acid, diethyl ester
- 4,4’-Biphenyldicarboxylic acid, 2,2’-diamino-, diethyl ester
Comparison: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is unique due to the presence of both nitro and ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications. In contrast, 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro- lacks the ester groups, limiting its reactivity in certain reactions. Similarly, 4,4’-Biphenyldicarboxylic acid, diethyl ester lacks the nitro groups, reducing its potential for reduction reactions .
Eigenschaften
| 6285-96-7 | |
Molekularformel |
C18H16N2O8 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
ethyl 4-(4-ethoxycarbonyl-2-nitrophenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-3-27-17(21)11-5-7-13(15(9-11)19(23)24)14-8-6-12(18(22)28-4-2)10-16(14)20(25)26/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
VFQUPNHLZHNWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
